molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol

Cat. No. B173290
CAS RN: 17288-45-8
M. Wt: 178.19 g/mol
InChI Key: RZPMHOYPBOPNLV-UHFFFAOYSA-N
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Description

“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” is a chemical compound . It has a molecular weight of 178.188 and a molecular formula of C9H10N2O2 .


Synthesis Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 . These derivatives have been developed as a class of compounds targeting FGFR with development prospects .


Molecular Structure Analysis

The molecular structure of “this compound” includes a methoxy group and a pyrrolo[3,2-b]pyridin-2-yl group .


Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 383.4±37.0 °C at 760 mmHg . The flash point is 185.7±26.5 °C .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 5-Methoxylated Derivatives : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Formation of Pyrrolopyridines : Nedolya et al. (2015) discuss the synthesis of pyrrolopyridines from alkynes and isothiocyanates, emphasizing the importance of such compounds in biology, pharmacology, and materials science (Nedolya et al., 2015).

  • Novel Tetrahydro-pyrrolopyridine Synthesis : Liu et al. (2015) developed a one-pot five-component synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one, showcasing its potential in drug-like compound synthesis (Liu et al., 2015).

Structural and Chemical Properties

  • Crystal Structure Analysis : Butcher et al. (2006) explored the crystal structure of a compound containing the pyrrolopyridine framework, providing insights into molecular interactions and geometry (Butcher et al., 2006).

  • Quantum Studies and NLO Properties : Halim and Ibrahim (2022) investigated the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine for quantum studies, non-linear optical properties, and thermodynamic characteristics (Halim & Ibrahim, 2022).

  • Coordination Compounds Synthesis : Bourosh et al. (2018) synthesized and studied coordination compounds involving pyridine hemiacetals, contributing to understanding the physicochemical properties of such complexes (Bourosh et al., 2018).

  • Molecular Structural Studies : Gumus et al. (2018) performed experimental and theoretical studies on the molecular structure of a related compound, exploring surface properties and molecular electrostatic potential (Gumus et al., 2018).

  • Synthesis of Fused Heterocycles : El-Nabi (2004) describes the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the utility of such compounds in creating new heterocyclic structures (El-Nabi, 2004).

Miscellaneous Applications

  • Four-Component Synthesis : Janvier et al. (2002) developed a novel four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating a new method for scaffold-generating reactions (Janvier et al., 2002).

  • Synthesis of Analogues : Groot et al. (2010) investigated the synthesis of 2,2′-pyrromethene-5[1H]-one analogues, providing insights into isomerization and thermal behavior (Groot et al., 2010).

  • Novel Synthesis of Azocines : Voskresenskii et al. (2006) explored the reaction of 2-trifluoroacetyl pyrrolopyridines with ethyl propynoate, leading to a novel synthesis of azocines (Voskresenskii et al., 2006).

Mechanism of Action

Target of Action

The primary target of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, also known as 5-Methoxy-4-azaindole-2-methanol, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process by binding to FGFRs, thereby preventing their activation .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are crucial for tumor growth and progression .

Pharmacokinetics

Its low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the cellular environment can affect the compound’s ability to bind to FGFRs and inhibit their activation . .

properties

IUPAC Name

(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPMHOYPBOPNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590496
Record name (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17288-45-8
Record name (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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